1,1-Dicyclohexyltetradecane
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Overview
Description
1,1-Dicyclohexyltetradecane is an organic compound with the molecular formula C26H50. It is also known by other names such as 1,1′-(1,1-Tetradecandiyl)dicyclohexane and Cyclohexane, 1,1′-tetradecylidenebis- . This compound is characterized by the presence of two cyclohexane rings attached to a tetradecane chain, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclohexyltetradecane typically involves the reaction of cyclohexylmagnesium bromide with tetradecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding alkenes or alkynes. The use of catalysts like palladium or platinum on carbon can facilitate the hydrogenation process, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclohexyltetradecane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Bromocyclohexane derivatives.
Scientific Research Applications
1,1-Dicyclohexyltetradecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving hydrocarbon behavior and reactivity.
Biology: It serves as a reference compound in lipid research and membrane studies.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexyltetradecane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dicyclohexylmethane
- 1,1-Dicyclohexylethane
- 1,1-Dicyclohexylpropane
Comparison
Compared to these similar compounds, 1,1-Dicyclohexyltetradecane has a longer alkyl chain, which imparts unique physical and chemical properties. The extended chain length increases its hydrophobicity and makes it more suitable for applications requiring high lipid solubility .
Properties
CAS No. |
55334-08-2 |
---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
1-cyclohexyltetradecylcyclohexane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |
InChI Key |
COJYJGCWESKHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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